molecular formula C13H14N4O4S B5605839 Ethyl 4-((2-pyrimidinylamino)sulfonyl)phenylcarbamate

Ethyl 4-((2-pyrimidinylamino)sulfonyl)phenylcarbamate

Cat. No.: B5605839
M. Wt: 322.34 g/mol
InChI Key: KCGRRSBXPMGGCE-UHFFFAOYSA-N
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Description

Ethyl 4-((2-pyrimidinylamino)sulfonyl)phenylcarbamate is a chemical compound with the molecular formula C13H14N4O4S and a molecular weight of 322.345 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring, a sulfonyl group, and a phenylcarbamate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-pyrimidinylamino)sulfonyl)phenylcarbamate typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with ethyl chloroformate in the presence of a base to form the intermediate ethyl 4-aminobenzenesulfonylcarbamate. This intermediate is then reacted with 2-chloropyrimidine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-pyrimidinylamino)sulfonyl)phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or sulfoxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of a leaving group with a nucleophile.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-pyrimidinylamino)sulfonyl)phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((2-pyrimidinylamino)sulfonyl)benzoate
  • Methyl 4-((2-pyrimidinylamino)sulfonyl)phenylcarbamate
  • Ethyl 4-((2-pyrimidinylamino)sulfonyl)phenylacetate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-2-21-13(18)16-10-4-6-11(7-5-10)22(19,20)17-12-14-8-3-9-15-12/h3-9H,2H2,1H3,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGRRSBXPMGGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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